2-(2-Bromothiophen-3-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination of the thiophene ring and subsequent addition of an alcohol group. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the 1S enantiomer (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol has been studied extensively .
Scientific Research Applications
Synthesis and Physicochemical Analysis
- A study by Warad et al. (2020) discussed the synthesis of a pentadentate N3S2 Schiff base ligand, derived from a compound similar to 2-(2-Bromothiophen-3-yl)ethan-1-ol. They conducted extensive physical and theoretical analyses, revealing promising results for applications in metal chemotherapy, particularly in designing anticancer drugs with enhanced DNA binding properties (Warad et al., 2020).
Catalysis and Organic Synthesis
- Tamaru et al. (1979) demonstrated the utility of bromothiophene derivatives in the palladium-catalyzed thienylation of allylic alcohols. This process results in the selective synthesis of aldehydes or ketones, showcasing the compound's significance in organic synthesis and catalysis (Tamaru et al., 1979).
- Takahashi et al. (2006) explored the synthesis of oligothiophenes through C-H homocoupling of bromothiophene derivatives, highlighting the importance of these compounds in creating well-defined oligothiophene structures for various applications (Takahashi et al., 2006).
Antibacterial and Fungicidal Applications
- Hussam et al. (2016) synthesized a Schiff base containing a bromothiophene derivative, demonstrating promising antibacterial properties against human pathogenic bacteria. This indicates potential applications in the development of new antibacterial agents (Hussam et al., 2016).
- Kuzenkov and Zakharychev (2009) reported the synthesis of substituted ethan-1-ols, similar in structure to this compound, showing fungicidal activity, suggesting its use in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Properties
IUPAC Name |
2-(2-bromothiophen-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-6-5(1-3-8)2-4-9-6/h2,4,8H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNRKCAVIWOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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